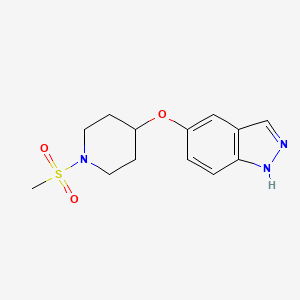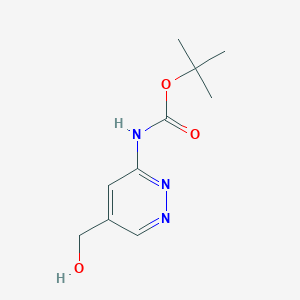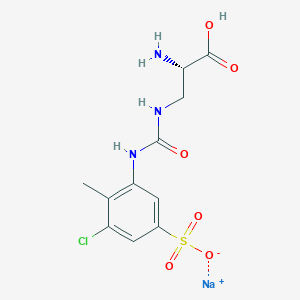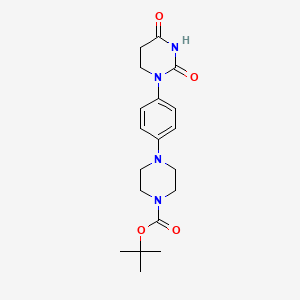
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a dioxotetrahydropyrimidinyl moiety
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group and the dioxotetrahydropyrimidinyl moiety. The tert-butyl group is usually introduced in the final steps to protect the carboxylate functionality. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled reaction environments. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
tert-Butyl 4-(4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)morpholine-1-carboxylate: This compound features a morpholine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26N4O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
tert-butyl 4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)27-18(26)22-12-10-21(11-13-22)14-4-6-15(7-5-14)23-9-8-16(24)20-17(23)25/h4-7H,8-13H2,1-3H3,(H,20,24,25) |
Clé InChI |
BQNWVWSYJSMHDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



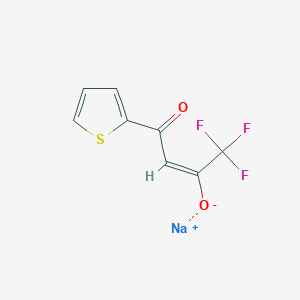
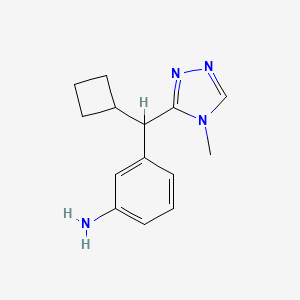
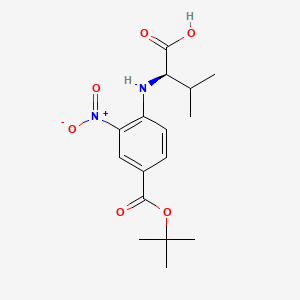
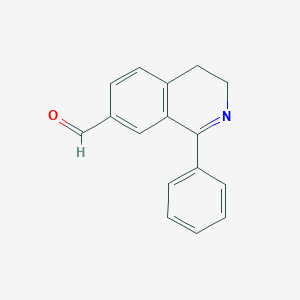
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

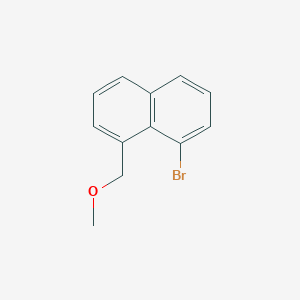
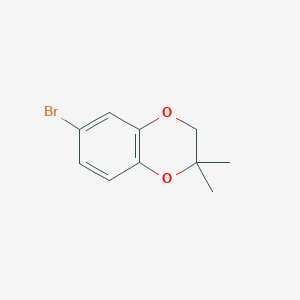

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
